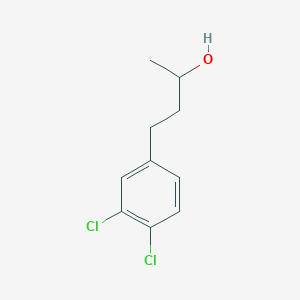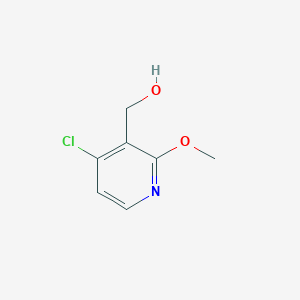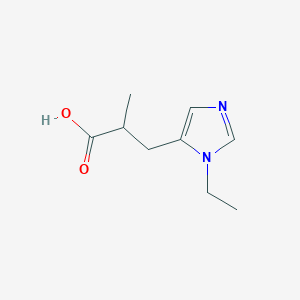
3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C7H15NO2S It is a derivative of tetrahydrothiophene, a sulfur-containing heterocycle, and features an amino group and a propan-2-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the amino and propan-2-yl groups.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino or propan-2-yl moieties .
Wissenschaftliche Forschungsanwendungen
3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which 3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the tetrahydrothiophene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrothiophene: The parent compound, lacking the amino and propan-2-yl groups.
Sulfolane: A related compound with a similar tetrahydrothiophene ring but different substituents.
Thiophene: A simpler sulfur-containing heterocycle without the tetrahydro structure.
Uniqueness
3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide is unique due to its combination of an amino group and a propan-2-yl substituent on the tetrahydrothiophene ring. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C7H15NO2S |
|---|---|
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
2-(1,1-dioxothiolan-3-yl)propan-2-amine |
InChI |
InChI=1S/C7H15NO2S/c1-7(2,8)6-3-4-11(9,10)5-6/h6H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
RPKDBATWDCRLCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCS(=O)(=O)C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)


![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)


![(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13595568.png)




![4-[2-(Oxiran-2-yl)ethyl]morpholine](/img/structure/B13595582.png)


